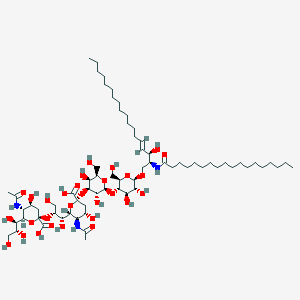
4-Amino-2-hydroxylamino-6-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-hydroxylamino-6-nitrotoluene is a member of the class of amino-nitrotoluenes that is 4-amino-6-nitrotoluene bearing an additional hydroxylamino group at position 2. It has a role as a xenobiotic metabolite. It is an amino-nitrotoluene and a member of hydroxylamines.
科学的研究の応用
Bamberger Rearrangement in TNT Metabolism
Studies on 2,4,6-trinitrotoluene (TNT) transformation by Clostridium acetobutylicum revealed the Bamberger rearrangement, leading to the formation of compounds like 4-amino-6-hydroxylamino-3-methyl-2-nitrophenol, closely related to 4-amino-2-hydroxylamino-6-nitrotoluene. This process, confirmed by spectroscopic techniques, plays a significant role in TNT metabolism under anaerobic conditions (Hughes et al., 1998).
Transformation in Multicomponent Dioxygenases
A study on the oxidative transformation of aminodinitrotoluene isomers by multicomponent dioxygenases identified the transformation of 2,4-dihydroxylamino-6-nitrotoluene into 4-amino-2-hydroxylamino-6-nitrotoluene. This transformation is critical for understanding the metabolic pathways involved in the biodegradation of nitrotoluene compounds (Johnson, Smets, & Spain, 2002).
Mycobacterium Strain Degradation Pathway
Research on a Mycobacterium strain revealed its capacity to use 4-nitrotoluene as a sole source for nitrogen, carbon, and energy. During this process, 4-hydroxylaminotoluene was converted into compounds like 6-amino-m-cresol, signifying a pathway that includes intermediates like 4-amino-2-hydroxylamino-6-nitrotoluene (Spieß et al., 1998).
Biological Reduction by Pseudomonas
A study involving Pseudomonas sp. clone A identified the biological reduction of TNT and related compounds. It was found that intermediates like 2-hydroxylamino-4,6-dinitrotoluene and 4-hydroxylamino-2,6-dinitrotoluene were formed, closely related to 4-amino-2-hydroxylamino-6-nitrotoluene. This research provides insights into the enzymatic reduction processes of nitroaromatic compounds (Haidour & Ramos, 1996).
特性
製品名 |
4-Amino-2-hydroxylamino-6-nitrotoluene |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC名 |
N-(5-amino-2-methyl-3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(9-11)2-5(8)3-7(4)10(12)13/h2-3,9,11H,8H2,1H3 |
InChIキー |
VQMWRUKXHJGSIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)NO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)

![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)

![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)





![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)
![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)